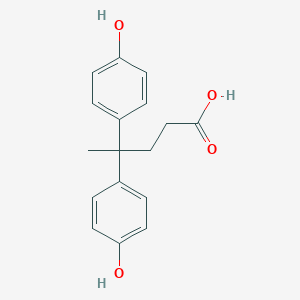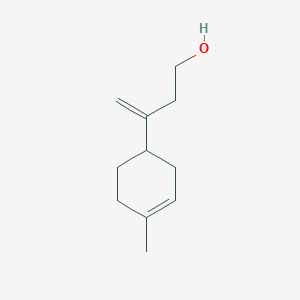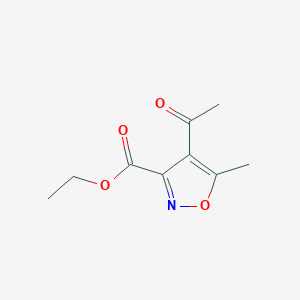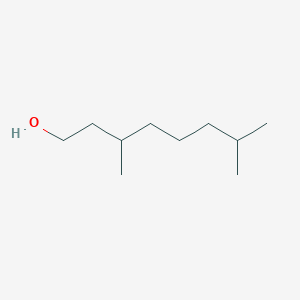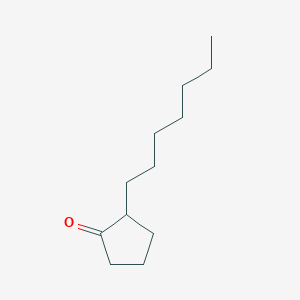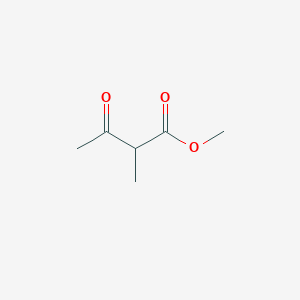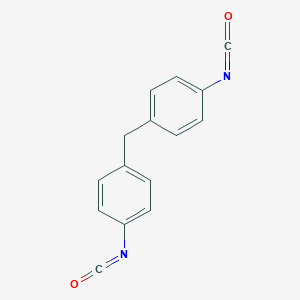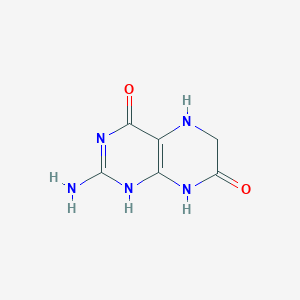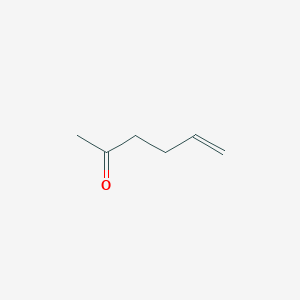
5-Hexèn-2-one
Vue d'ensemble
Description
5-Hexen-2-one: is an organic compound with the molecular formula C6H10O . It is also known by other names such as allylacetone , 1-hexen-5-one , and 5-hexene-2-one . This compound is characterized by its structure, which includes a ketone functional group and an alkene group, making it a versatile intermediate in organic synthesis.
Applications De Recherche Scientifique
Chemistry:
- 5-Hexen-2-one is used as an intermediate in organic synthesis for the preparation of more complex molecules .
Biology:
- It is used in the synthesis of insect pheromones, which are important for studying insect behavior and developing pest control methods .
Medicine:
- Research into its potential medicinal properties is ongoing, particularly in the context of its derivatives.
Industry:
Mécanisme D'action
Target of Action
5-Hexen-2-one, also known as hex-5-en-2-one or allylacetone , is a chemical compound that is used in various applications.
Mode of Action
It has been used in the synthesis of insect pheromones . In this context, the compound undergoes enantioselective bioreduction to (S)-5-hexen-2-ol, a key step in the synthesis process .
Biochemical Pathways
It has been used as a starting material in the synthesis of insect pheromones . The compound undergoes enantioselective bioreduction, a key step in the synthesis process .
Result of Action
It’s known that the compound can cause eye and skin irritation, and may cause respiratory tract irritation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-Hexen-2-one. For instance, the compound is highly flammable, and its vapors may cause a flash fire or explosion . Therefore, it should be stored in a cool, well-ventilated place .
Analyse Biochimique
Biochemical Properties
5-Hexen-2-one is involved in several biochemical reactions. It can undergo enantioselective bioreduction with cells of Rhodococcus erythropolis A-25 actinobacteria to form (S)-5-hexen-2-ol . This reaction occurs in the presence of isopropanol as an exogenic reductant .
Cellular Effects
It is known that the compound can cause irritation to the skin and eyes, and may cause respiratory tract irritation
Molecular Mechanism
The molecular mechanism of 5-Hexen-2-one involves its ability to react with other molecules. For example, it can react with hydroxylamine to form oximes or hydrazine to form hydrazones . These reactions are essentially irreversible as the adduct dehydrates .
Temporal Effects in Laboratory Settings
In laboratory settings, the properties of 5-Hexen-2-one such as boiling temperature, critical temperature, and density have been studied over time . The compound has a boiling point of 128-129 °C and a density of 0.847 g/mL at 25 °C .
Metabolic Pathways
It is known that 5-Hexen-2-one can be reduced to (S)-5-hexen-2-ol by Rhodococcus erythropolis A-25 actinobacteria .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Organic Synthesis Method: One common method for synthesizing 5-hexen-2-one involves the reaction of methallyl chloride with 2,4-pentanedione in the presence of anhydrous potassium carbonate and ethanol.
Enantioselective Bioreduction: Another method involves the enantioselective bioreduction of 5-hexen-2-one using cells of Rhodococcus erythropolis actinobacteria to produce (S)-5-hexen-2-ol, which can then be further processed.
Industrial Production Methods:
- Industrial production methods for 5-hexen-2-one typically involve large-scale chemical synthesis using similar reaction conditions as described above, but optimized for higher yields and cost efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Hexen-2-one can undergo oxidation reactions to form various oxidized products.
Reduction: It can be reduced to form alcohols such as 5-hexen-2-ol.
Substitution: The compound can participate in substitution reactions, particularly at the alkene group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Major Products:
Oxidation: Various oxidized ketones and carboxylic acids.
Reduction: 5-Hexen-2-ol.
Heck Arylation: Arylated unsaturated ketones.
Comparaison Avec Des Composés Similaires
- 1-Hexen-3-one
- 3-Hexen-2-one
- 4-Hexen-3-one
Comparison:
- 1-Hexen-3-one and 3-Hexen-2-one have similar structures but differ in the position of the carbonyl group, which affects their reactivity and applications.
- 4-Hexen-3-one has the carbonyl group in a different position, leading to different chemical properties and uses.
Uniqueness:
- The unique combination of the alkene and ketone functional groups in 5-hexen-2-one makes it particularly versatile in organic synthesis, allowing for a wide range of chemical transformations.
Propriétés
IUPAC Name |
hex-5-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-3-4-5-6(2)7/h3H,1,4-5H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNDVGJZUHCKENF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059372 | |
| Record name | 5-Hexen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109-49-9 | |
| Record name | 5-Hexen-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-49-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hexen-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexen-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Hexen-2-one | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 5-Hexen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hex-5-en-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HEXEN-2-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XWM6RL9YEI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 5-Hexen-2-one?
A1: 5-Hexen-2-one has the molecular formula C6H10O and a molecular weight of 98.14 g/mol.
Q2: Are there any unique spectroscopic features of 5-Hexen-2-one?
A2: Yes, 5-Hexen-2-one displays characteristic absorption bands in infrared spectroscopy corresponding to the carbonyl group (C=O) and the alkene group (C=C). []
Q3: Can 5-Hexen-2-one participate in cycloaddition reactions?
A3: Studies have shown that 5-Hexen-2-one undergoes [2+2] cycloaddition reactions with itself or other alkenes in the presence of certain catalysts, leading to the formation of cyclobutane derivatives. []
Q4: What is the role of 5-Hexen-2-one in the synthesis of allethrolone?
A4: 5-Hexen-2-one serves as a key starting material in the synthesis of allethrolone, a precursor to pyrethrin insecticides. This synthetic route utilizes a Michael addition reaction with 5-Hexen-2-one, highlighting its utility in constructing complex molecules. []
Q5: Can 5-Hexen-2-one be used in transfer hydrogenation reactions?
A5: While 5-Hexen-2-one itself is not a catalyst for transfer hydrogenation, it can be selectively reduced via this method. Researchers have employed ruthenium complexes to successfully convert 5-Hexen-2-one to 2-hexanol, demonstrating the importance of catalyst selection in controlling product selectivity. [, ]
Q6: Have computational methods been used to study 5-Hexen-2-one?
A6: Yes, computational studies have investigated the reaction mechanisms of 5-Hexen-2-one with various reactants, such as chlorine atoms. These calculations provide insights into reaction kinetics and atmospheric degradation pathways. [, ]
Q7: Are there any specific challenges associated with formulating 5-Hexen-2-one?
A7: As a relatively volatile liquid, formulating 5-Hexen-2-one may require strategies to minimize evaporation and ensure accurate dosing.
Q8: What analytical techniques are commonly used to study 5-Hexen-2-one?
A8: Researchers utilize a combination of techniques, including gas chromatography (GC), infrared spectroscopy (IR), and mass spectrometry (MS) to identify, quantify, and characterize 5-Hexen-2-one in various matrices. [, , ]
Q9: How does 5-Hexen-2-one degrade in the environment?
A9: Atmospheric degradation of 5-Hexen-2-one primarily occurs through reactions with hydroxyl radicals (OH) and ozone (O3), contributing to the formation of secondary organic aerosols. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Azaspiro[5.5]undecane](/img/structure/B94333.png)
![(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol](/img/structure/B94334.png)
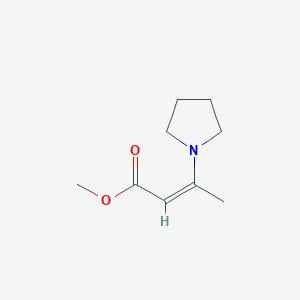
![16-thiaoctacyclo[15.12.0.02,15.03,8.04,28.09,14.018,23.024,29]nonacosa-1(17),2(15),3(8),4,6,9,11,13,18,20,22,24(29),25,27-tetradecaene](/img/structure/B94336.png)
